rel-(1R,5S,6r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-6-carboxylic acid
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Overview
Description
rel-(1R,5S,6r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-6-carboxylic acid: is a complex organic compound featuring a bicyclic structure with an azabicyclo core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,5S,6r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-6-carboxylic acid typically involves a multi-step process. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
rel-(1R,5S,6r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, such as halides or amines.
Scientific Research Applications
Chemistry
In chemistry, rel-(1R,5S,6r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-6-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biology, this compound can be used to study enzyme interactions and protein-ligand binding due to its rigid bicyclic structure. It can serve as a model compound for understanding the behavior of similar natural products.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure may be modified to develop new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as increased strength or flexibility. It may also find applications in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of rel-(1R,5S,6r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-azabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features.
2,5-diazabicyclo[2.2.1]heptane: A related compound with two nitrogen atoms in the bicyclic structure.
Uniqueness
rel-(1R,5S,6r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-6-carboxylic acid is unique due to its specific stereochemistry and functional groups. This uniqueness allows it to interact with biological targets in ways that other similar compounds cannot, making it valuable for specific applications in drug discovery and materials science.
Properties
Molecular Formula |
C12H19NO4 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.1]heptane-6-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-5-7-4-8(6-13)9(7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8+,9? |
InChI Key |
OQCJMHMUVJXYQH-JVHMLUBASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H](C1)C2C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C2C(=O)O |
Origin of Product |
United States |
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